

Triptonoterpenol: A Technical Guide to Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and stereochemistry of **Triptonoterpenol**, a tricyclic diterpenoid of interest. Due to the limited availability of primary experimental data in publicly accessible literature, this guide presents established structural information and supplements it with representative data and protocols from closely related and well-characterized analogs.

Chemical Structure and Stereochemistry

Triptonoterpenol is a natural product originally isolated from the plant Tripterygium wilfordii.[1] It belongs to the abietane class of diterpenoids, which are characterized by a tricyclic carbon skeleton.[2][3]

The systematic IUPAC name for **Triptonoterpenol** is (1R,4aR,10aS)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one.[1] This nomenclature defines the absolute configuration of the three stereocenters in the molecule as 1R, 4aR, and 10aS.[1] The molecule possesses a complex three-dimensional architecture featuring a phenol, a primary alcohol, a cyclic ketone, and an aromatic ether functional group.[1]

The chemical properties of **Triptonoterpenol** are summarized in the table below.



Property	Value	Source
Molecular Formula	C21H30O4	[1]
Molecular Weight	346.5 g/mol	[1]
CAS Number	110187-23-0	[1]

Below is a two-dimensional representation of the **Triptonoterpenol** structure, generated to illustrate the connectivity of atoms and key functional groups.

Figure 1. Chemical structure of **Triptonoterpenol**.

Experimental Data for Structural Elucidation

While specific, primary experimental data for **Triptonoterpenol** is not readily available in the searched literature, the structure of such natural products is typically determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4] The absolute stereochemistry is often confirmed by X-ray crystallography of the parent compound or a suitable derivative.

For illustrative purposes, the following table summarizes the ¹H and ¹³C NMR spectroscopic data for Triregelin J, an abietane diterpenoid isolated from Tripterygium regelii, a plant from the same genus as the source of **Triptonoterpenol**.[1] This data is provided as a representative example of the types of signals expected for a molecule with a similar core structure.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Abietane Diterpenoid (Triregelin J) [1]



Position	¹³ C Chemical Shift (δC)	¹H Chemical Shift (δH, mult., J in Hz)
1	37.9	2.87 (d, 12.0), 2.76 (d, 12.0)
2	29.5	1.84 (m), 1.63 (m)
3	36.3	2.29 (m), 2.19 (m)
4	37.5	-
5	49.3	2.12 (d, 12.0)
6	18.9	1.70 (m), 1.48 (m)
7	34.6	3.10 (m)
8	114.2	-
9	145.8	-
10	37.5	-
11	113.6	6.74 (d, 8.4)
12	126.9	6.89 (d, 8.4)
13	134.9	-
14	144.2	-
15	26.9	3.19 (sept, 6.6)
16	22.5	1.21 (d, 6.6)
17	22.5	1.21 (d, 6.6)
18	32.7	1.24 (s)
19	21.6	1.20 (s)
20	24.3	1.39 (s)

Note: This data is for Triregelin J, not **Triptonoterpenol**, and is intended for illustrative purposes only.[1]



Experimental Protocols

The isolation and structure elucidation of abietane diterpenoids from plant sources like Tripterygium wilfordii follows a general workflow involving extraction, fractionation, purification, and spectroscopic analysis.[2][5]

General Isolation Protocol

- Extraction: Dried and powdered plant material (e.g., roots, stems) is typically extracted exhaustively with a solvent such as ethanol or methanol at room temperature.[6]
- Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- Chromatographic Purification: Each fraction is subjected to multiple rounds of chromatography for purification.
 - Column Chromatography: Silica gel or Sephadex LH-20 is commonly used as the stationary phase, with gradient elution systems (e.g., hexane-ethyl acetate or chloroformmethanol) to separate the components.
 - Preparative Thin-Layer Chromatography (pTLC): This technique is often used for final purification of the isolated compounds.
- Crystallization: Purified compounds may be crystallized from a suitable solvent system to obtain crystals for X-ray diffraction analysis.

Structure Elucidation Protocol

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the isolated compound.
- NMR Spectroscopy:
 - 1D NMR: ¹H and ¹³C NMR spectra provide initial information about the number and types
 of protons and carbons in the molecule.



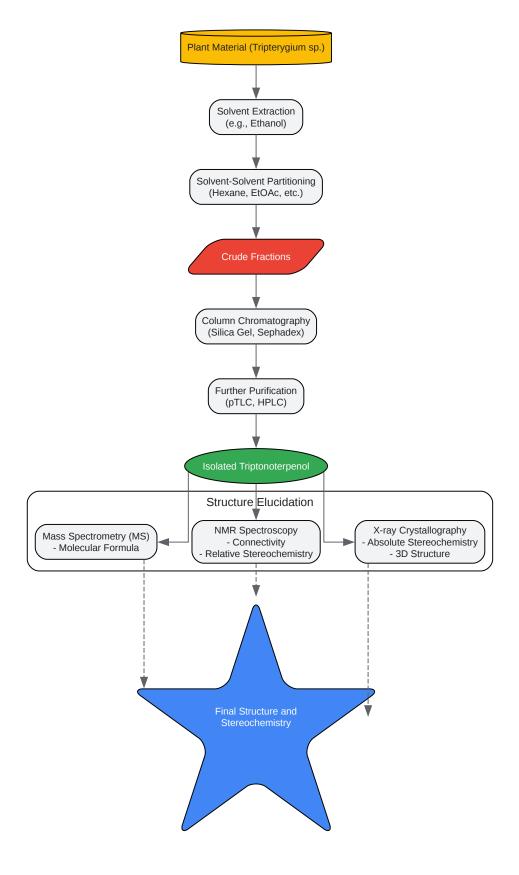




- 2D NMR: A suite of 2D NMR experiments is crucial for establishing the complete structure.
 These include COSY (Correlation Spectroscopy) to identify proton-proton couplings,
 HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton
 correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range
 carbon-proton connectivity, which is essential for assembling the carbon skeleton.[7]
 NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the relative
 stereochemistry of the molecule.
- X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and the absolute stereochemistry of the molecule.

The logical flow of these experimental procedures is illustrated in the diagram below.





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Figure 2. General workflow for isolation and elucidation.



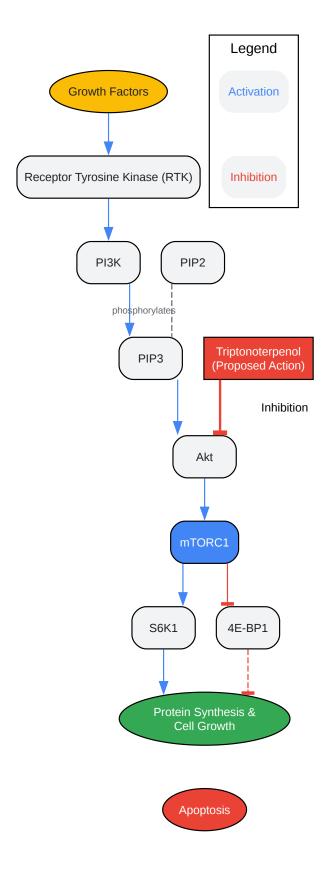
Potential Biological Activity and Signaling Pathway

While specific signaling pathways for **Triptonoterpenol** have not been detailed in the available literature, related abietane diterpenoids have been shown to possess significant biological activities, including anticancer effects. For instance, Jolkinolide B, another abietane diterpenoid, has been found to sensitize bladder cancer cells to mTOR inhibitors.[7] The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

The proposed mechanism involves the inhibition of the PI3K/Akt pathway, which is a primary upstream activator of mTOR. Abietane diterpenoids may interfere with this cascade, leading to the downregulation of mTORC1 activity. This, in turn, would inhibit downstream effectors like S6K1 and 4E-BP1, ultimately suppressing protein synthesis and cell growth, and potentially inducing apoptosis in cancer cells.

The diagram below illustrates this proposed signaling pathway.





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Figure 3. Proposed mTOR signaling pathway inhibition.



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